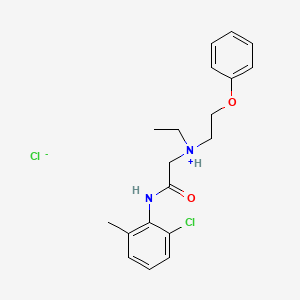
Aluminium tris(4-hydroxybenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium tris(4-hydroxybenzenesulphonate) is a coordination complex of aluminium with three 4-hydroxybenzenesulphonate ligands. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Aluminium tris(4-hydroxybenzenesulphonate) can be synthesized by reacting aluminium chloride with 4-hydroxybenzenesulphonic acid in an aqueous medium.
Precipitation Method: Another method involves the precipitation of aluminium ions with 4-hydroxybenzenesulphonate ions in a controlled pH environment.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reactant concentrations is maintained.
Continuous Flow Process: Some industrial processes use continuous flow reactors to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: Aluminium tris(4-hydroxybenzenesulphonate) can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.
Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other anions or neutral molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and various catalysts.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Various halides, amines, and other ligands.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, including different oxidation states of aluminium.
Reduction Products: Reduced forms of the compound, often involving changes in the oxidation state of aluminium.
Substitution Products: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminium tris(4-hydroxybenzenesulphonate) is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. Biology: It has applications in biochemistry, particularly in studying enzyme mechanisms and interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which aluminium tris(4-hydroxybenzenesulphonate) exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates. In drug delivery, it may interact with biological membranes or target specific cells.
Molecular Targets and Pathways Involved:
Catalysis: Stabilization of transition states, activation of substrates.
Drug Delivery: Interaction with cell membranes, targeting specific receptors.
Vergleich Mit ähnlichen Verbindungen
Aluminium tris(phenolates): Similar coordination complexes with different phenolic ligands.
Aluminium tris(4-hydroxybenzenesulphonate) derivatives: Variants with different substituents on the phenol ring.
Uniqueness:
Aluminium tris(4-hydroxybenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other aluminium complexes.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
25395-08-8 |
|---|---|
Molekularformel |
C18H15AlO12S3 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
aluminum;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/3C6H6O4S.Al/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
JIXXOUFTHWJZGV-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


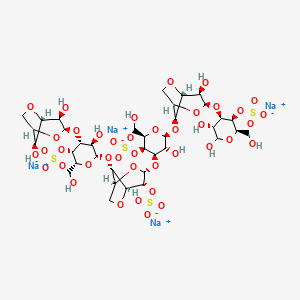
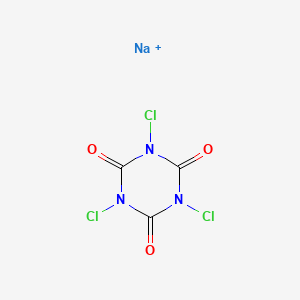

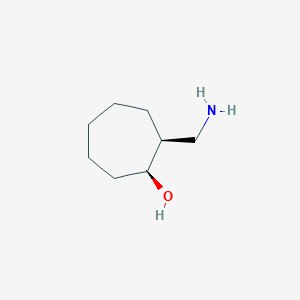
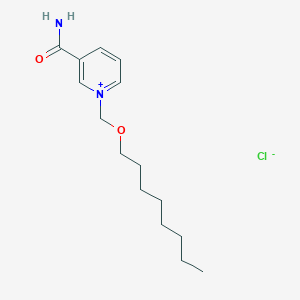
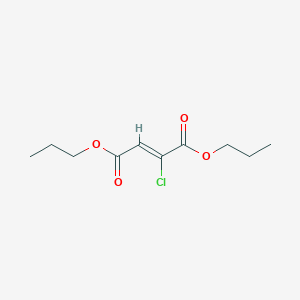
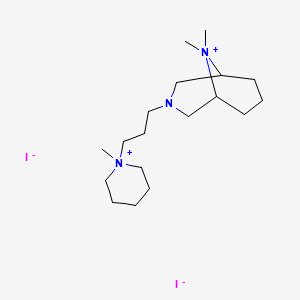
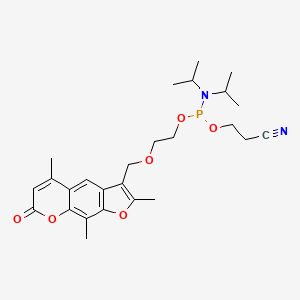
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
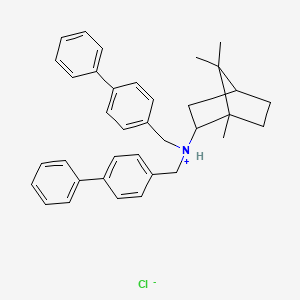
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
